Ethyl 5-chloro-2-(dimethylamino)thiazole-4-carboxylate
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Overview
Description
Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules, including drugs and natural products
Preparation Methods
The synthesis of Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate typically involves the reaction of appropriate thioamides with ethyl alpha-chloroacetoacetate in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial, antifungal, and antiviral agents.
Industry: The compound is used in the development of agrochemicals and biocides due to its biological activity.
Mechanism of Action
The mechanism of action of Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
What sets Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Ethyl 5-chloro-2-(dimethylamino)thiazole-4-carboxylate is a thiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C8H12N2O2S and features a thiazole ring, which plays a crucial role in its biological activity. The structure includes a chloro substituent and a dimethylamino group that contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties :
- Broad-spectrum antibacterial activity : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, showing potency comparable to established antibiotics like ampicillin and gentamicin.
- Antifungal effects : It also exhibits moderate antifungal activity against pathogens such as Candida albicans.
Comparative Analysis of Antimicrobial Activity
Compound Name | Antimicrobial Activity | Mechanism of Action |
---|---|---|
This compound | High | Inhibition of bacterial cell wall synthesis |
Ethyl 2-amino-4-methylthiazole-5-carboxylate | Moderate | Various (less defined) |
2-Benzamido-4-methylthiazole-5-carboxylic acid | Low | Xanthine oxidase inhibition |
Anticancer Activity
The compound also shows promising anticancer properties :
- Inhibition of cancer cell proliferation : In vitro studies indicate that it inhibits the growth of various cancer cell lines, demonstrating activity against 29 out of 60 tested tumor cell lines.
- Mechanism of action : The compound acts as a xanthine oxidase inhibitor, preventing the formation of reactive oxygen species (ROS) that can promote cancer cell survival. Additionally, it induces multipolar mitotic spindles in cancer cells with multiple centrosomes, leading to increased cell death.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluating thiazole derivatives found that this compound exhibited significant bactericidal activity against several strains, positioning it as a promising candidate for further development in antimicrobial therapies.
- Anticancer Studies : Another investigation tested the compound against a panel of cancer cell lines, revealing potent inhibitory effects on growth and survival. The study highlighted its potential as a dual-action agent against both bacterial infections and cancer.
- Mechanistic Insights : Research utilizing high-throughput screening techniques demonstrated that derivatives of this compound could selectively inhibit mitotic kinesins in cancer cells, providing insights into their potential therapeutic applications in oncology.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Effective against Gram-positive bacteria and certain fungi.
- Anticancer Activity : Inhibits proliferation in various cancer cell lines through multiple mechanisms including xanthine oxidase inhibition and induction of aberrant mitotic division.
Properties
Molecular Formula |
C8H11ClN2O2S |
---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
ethyl 5-chloro-2-(dimethylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H11ClN2O2S/c1-4-13-7(12)5-6(9)14-8(10-5)11(2)3/h4H2,1-3H3 |
InChI Key |
WIRVKDBLWOCEIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N(C)C)Cl |
Origin of Product |
United States |
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